3-Propylcyclopentanone
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Overview
Description
3-Propylcyclopentanone is an organic compound with the molecular formula C8H14O. It belongs to the class of cyclopentanones, which are cyclic ketones containing a five-membered ring. This compound is characterized by the presence of a propyl group attached to the third carbon of the cyclopentanone ring. The structure and properties of this compound make it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propyl halides in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO). Another method involves the catalytic hydrogenation of 3-propylcyclopentene-1-one using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. One such method involves the decarboxylation of adipic acid derivatives in the presence of a metal catalyst. This process is efficient and yields high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Propylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction of this compound with sodium borohydride yields 3-propylcyclopentanol.
Substitution: Halogenation reactions can occur at the alpha position of the ketone, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 3-Propylcyclopentanol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
3-Propylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.
Industry: It serves as a solvent and reagent in various industrial processes, including polymer production and material science
Mechanism of Action
The mechanism of action of 3-Propylcyclopentanone involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific target.
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with a five-membered ring, lacking the propyl group.
3-Methylcyclopentanone: Similar structure but with a methyl group instead of a propyl group.
3-Ethylcyclopentanone: Contains an ethyl group at the third carbon instead of a propyl group.
Uniqueness of 3-Propylcyclopentanone: The presence of the propyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler analogs. These properties make it particularly useful in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
3-propylcyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKQLPXRUHHFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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